molecular formula C14H14N2O2 B166250 4-(Benzyloxy)benzohydrazide CAS No. 128958-65-6

4-(Benzyloxy)benzohydrazide

Cat. No. B166250
M. Wt: 242.27 g/mol
InChI Key: LZMCSSDFZRJZIS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzohydrazide is a chemical compound with the molecular formula C14H14N2O2 . It reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .


Synthesis Analysis

The synthesis of 4-(Benzyloxy)benzohydrazide involves a condensation reaction with ketone and different aldehyde derivatives . The Staudinger reaction (a [2+2] ketene-imine cycloaddition reaction) with chloro acetyl chloride in the presence of a catalyst like triethylamine and solvent dimethyl formamide (DMF) is also used .


Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)benzohydrazide consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChIKey of the compound is LZMCSSDFZRJZIS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism of 4-(Benzyloxy)benzohydrazide with OH, NO3, and SO4− radicals in the atmosphere has been studied . The initiation reactions of OH radicals and 4-(Benzyloxy)benzohydrazide are exothermic, but the abstraction reactions of NO3 and SO4− are endothermic processes .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Benzyloxy)benzohydrazide is 242.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 .

Scientific Research Applications

1. Anti-Tubercular Scaffold

  • Summary of Application: A series of ten novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized from the key compound 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide, called Schiff’s bases . These compounds were evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) .
  • Methods of Application: The compounds were synthesized by Staudinger reaction with chloro acetyl chloride in the presence of catalyst tri ethylamine and solvent dimethyl formamide (DMF), using ultra-sonication .
  • Results: Most of the synthesized compounds showed promising activity with an IC50 value of less than 1 µg/mL . All the synthesized compounds were further tested for cytotoxicity against the human cancer cell line HeLa and all compounds were found to be non-cytotoxic .

2. Antioxidant and Antimicrobial Activity

  • Summary of Application: Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . These compounds were evaluated for their in vitro antioxidant and antimicrobial activities .
  • Methods of Application: The compounds were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
  • Results: The synthesized metal(II) complexes were found to be highly potent antioxidants and also showed good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 µM range . The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains and two fungal strains, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands .

Future Directions

A series of novel derivatives of 4-(Benzyloxy)benzohydrazide were synthesized and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB). Most of them showed promising activity with an IC50 value of less than 1 µg/mL . The synthesized azetidinone derivatives were also analyzed for physicochemical evaluation that is, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and the results showed that all the derivatives could comply with essential features required for a potential lead in the anti-tubercular drug discovery process .

properties

IUPAC Name

4-phenylmethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-16-14(17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMCSSDFZRJZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364121
Record name 4-(benzyloxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)benzohydrazide

CAS RN

128958-65-6
Record name 4-(benzyloxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)benzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
UD Nimbalkar, JA Seijas, R Borkute, MG Damale… - Molecules, 2018 - mdpi.com
A series of ten novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide 6a–j were synthesized in good yield from the key compound 4-(…
Number of citations: 8 www.mdpi.com
UD Nimbalkar, SG Tupe, JA Seijas Vazquez, FAK Khan… - Molecules, 2016 - mdpi.com
A novel series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases 6a–o were synthesized in good yield from the key …
Number of citations: 24 www.mdpi.com
UD Nimbalkar, JA Seijas, MP Vazquez-Tato… - researchgate.net
Ultrasound assisted synthesis of 4-(benzyloxy)-N-(3- chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide Page 1 1 Ultrasound assisted synthesis of 4-(benzyloxy)-N-(3chloro-2-…
Number of citations: 4 www.researchgate.net
APG Nikalje, UD Nimbalkar, SG Tupe… - 2015 - minerva.usc.es
In the category of microorganism, fungi are considered as the special class of microbes responsible for opportunistic pathogenic infections in humans species. Due to the side effects of …
Number of citations: 6 minerva.usc.es
B Borah, LR Chowhan - RSC advances, 2022 - pubs.rsc.org
Heterocycles of synthetic and natural origin are a well-established class of compounds representing a broad range of organic molecules that constitute over 60% of drugs and …
Number of citations: 8 pubs.rsc.org
X Li, Y Jiang, YK Peterson, T Xu… - Journal of medicinal …, 2020 - ACS Publications
Here, we present a new series of hydrazide-bearing class I selective HDAC inhibitors designed based on panobinostat. The cap, linker, and zinc-binding group were derivatized to …
Number of citations: 41 pubs.acs.org
EF Souza - 2020 - 45.4.96.19
1. Análise Estrutural de Fármacos e Inibidores Biológicos Objetivo: A determinação experimental de estruturas moleculares (fármacos ou inibidores biológicos) usando a difração dos …
Number of citations: 2 45.4.96.19

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